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Compound of Interest

Compound Name: N-trimethylsilylazetidine

Cat. No.: B15472124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling

of N-trimethylsilylazetidine, a valuable building block in organic synthesis and drug discovery.

The information presented herein is intended to equip researchers, scientists, and drug

development professionals with the necessary knowledge for its safe and effective use in the

laboratory.

Physicochemical Properties
While specific experimentally determined data for N-trimethylsilylazetidine is not widely

available in public literature, properties can be estimated based on analogous compounds and

general principles of silylated amines.
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Property
Estimated
Value/Characteristic

Notes

Molecular Formula C₆H₁₅NSi

Molecular Weight 129.28 g/mol

Appearance
Likely a colorless to pale

yellow liquid

Based on similar silylated

amines.

Boiling Point
Estimated to be in the range of

100-150 °C

Boiling points of silylamines

are generally lower than the

corresponding free amines.

Solubility

Soluble in aprotic organic

solvents (e.g., THF, diethyl

ether, dichloromethane,

hexanes).

Reacts with protic solvents.

Moisture Sensitivity Highly sensitive to moisture.
The Si-N bond is susceptible to

hydrolysis.

Air Sensitivity Potentially sensitive to air.
May react with atmospheric

moisture and carbon dioxide.

Stability Profile
The stability of N-trimethylsilylazetidine is a critical consideration for its storage and use in

chemical reactions. The primary modes of decomposition are hydrolysis and, to a lesser extent,

thermolysis.

Hydrolytic Stability
N-silylamines, including N-trimethylsilylazetidine, are known to be highly susceptible to

hydrolysis.[1] The silicon-nitrogen bond is readily cleaved by water to regenerate the free

amine (azetidine) and form trimethylsilanol, which can further condense to

hexamethyldisiloxane.
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The rate of hydrolysis is dependent on several factors, including:

pH: Hydrolysis is generally faster under both acidic and basic conditions compared to neutral

pH.

Temperature: Higher temperatures accelerate the rate of hydrolysis.

Solvent: The presence of protic solvents will lead to rapid decomposition.

Due to this inherent instability, it is imperative to handle N-trimethylsilylazetidine under strictly

anhydrous conditions.

Thermal Stability
While specific data for N-trimethylsilylazetidine is unavailable, silylamines generally exhibit

moderate thermal stability. Decomposition upon heating can occur, potentially leading to the

formation of various silicon- and nitrogen-containing byproducts. For synthetic applications

requiring elevated temperatures, it is advisable to conduct small-scale experiments to

determine the compound's stability under the specific reaction conditions.

Synthesis and Purification
The synthesis of N-trimethylsilylazetidine typically involves the reaction of azetidine with a

suitable silylating agent.

General Synthetic Protocol
A common method for the N-silylation of amines is the reaction with a halotrimethylsilane, such

as chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the hydrogen halide

byproduct.
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Experimental Protocol:
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To a solution of azetidine (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, diethyl ether)

under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as

triethylamine (1.1 equivalents).

Cool the mixture to 0 °C in an ice bath.

Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for several hours, monitoring the

reaction progress by a suitable method (e.g., GC-MS or NMR of an aliqout).

Upon completion, the resulting salt (e.g., triethylammonium chloride) can be removed by

filtration under an inert atmosphere.

The solvent is then removed from the filtrate under reduced pressure to yield the crude N-
trimethylsilylazetidine.

Purification
Purification of N-trimethylsilylazetidine is best achieved by distillation under reduced

pressure. It is crucial to use a dry distillation apparatus and maintain an inert atmosphere to

prevent hydrolysis. Amine-functionalized silica gel can also be considered for chromatographic

purification to minimize interactions with acidic silica.[2]

Safe Handling and Storage
Given its reactivity, particularly its moisture sensitivity, stringent handling and storage

procedures are essential.
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Personal Protective Equipment (PPE):

Wear standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab

coat, and appropriate chemical-resistant gloves.
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Handling Procedures:

All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using

Schlenk line techniques or in a glovebox.[3]

Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas

before use.

Use anhydrous solvents.

Transfer the reagent using dry syringes or cannulas.

Storage:

Store N-trimethylsilylazetidine in a tightly sealed container under an inert atmosphere.

Refrigeration is recommended to minimize decomposition over time.

Store away from acids, oxidizing agents, and sources of moisture.

Spectroscopic Characterization (Predicted)
While experimental spectra for N-trimethylsilylazetidine are not readily available, the

following are predicted characteristic spectroscopic features based on the analysis of similar

structures.[4][5]

¹H NMR (predicted):

-Si(CH₃)₃: A sharp singlet at approximately 0.1-0.3 ppm.

-NCH₂-: A triplet at approximately 3.0-3.5 ppm.

-CH₂CH₂N-: A quintet or multiplet at approximately 2.0-2.5 ppm.

¹³C NMR (predicted):

-Si(CH₃)₃: A signal at approximately 0-5 ppm.

-NCH₂-: A signal at approximately 45-55 ppm.
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-CH₂CH₂N-: A signal at approximately 15-25 ppm.

IR Spectroscopy (predicted):

C-H stretching (alkyl): 2850-2960 cm⁻¹

Si-CH₃ rocking: ~840 cm⁻¹ and ~750 cm⁻¹

Si-N stretching: ~900-1000 cm⁻¹

The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) would indicate

successful silylation.

Mass Spectrometry (predicted fragmentation):

The molecular ion peak (M⁺) may be observed.

A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected.

A base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is highly likely.

Fragmentation of the azetidine ring may also be observed.

Reactivity and Synthetic Applications
N-trimethylsilylazetidine serves as a protected form of azetidine, with the trimethylsilyl group

acting as a labile protecting group for the nitrogen atom. This allows for reactions at other

positions of a molecule without interference from the reactive N-H bond of the parent azetidine.

The silyl group can be easily removed under mild hydrolytic conditions.

The primary utility of N-trimethylsilylazetidine is as a nucleophile in reactions with various

electrophiles. The lone pair of electrons on the nitrogen atom, although somewhat sterically

hindered by the trimethylsilyl group, is available for reaction.
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Potential Applications:

Reaction with Alkyl Halides: To form N-alkylazetidines.

Reaction with Acyl Halides: To form N-acylazetidines.

Reaction with Aldehydes and Ketones: To form addition products which can be further

elaborated.

Ring-Opening Reactions: While the azetidine ring is relatively stable, under certain

conditions (e.g., with strong Lewis acids), ring-opening reactions can occur.

In conclusion, N-trimethylsilylazetidine is a valuable synthetic intermediate that requires

careful handling due to its inherent moisture sensitivity. By adhering to the guidelines outlined

in this document, researchers can safely and effectively utilize this reagent in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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